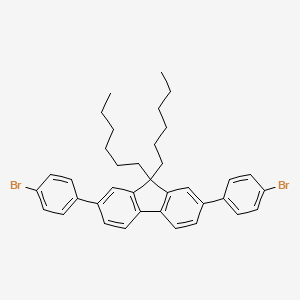
2,7-Bis(4-bromophenyl)-9,9-dihexyl-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Bis(4-bromophenyl)-9,9-dihexyl-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by the presence of two bromophenyl groups attached to the fluorene core, which is further substituted with two hexyl chains
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(4-bromophenyl)-9,9-dihexyl-9H-fluorene typically involves a multi-step process. One common method includes the bromination of 2,7-diphenyl-9,9-dihexylfluorene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Bis(4-bromophenyl)-9,9-dihexyl-9H-fluorene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Oxidation and Reduction: The fluorene core can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are employed in solvents such as toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted fluorenes, while coupling reactions can produce extended π-conjugated systems.
Wissenschaftliche Forschungsanwendungen
2,7-Bis(4-bromophenyl)-9,9-dihexyl-9H-fluorene has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.
Materials Science: The compound is explored for its potential in creating novel materials with unique optical and electronic characteristics.
Biological Studies: It can be used as a probe or marker in biological assays due to its fluorescent properties.
Medicinal Chemistry: Research is ongoing to investigate its potential as a building block for drug development.
Wirkmechanismus
The mechanism of action of 2,7-Bis(4-bromophenyl)-9,9-dihexyl-9H-fluorene is primarily related to its electronic structure. The presence of bromine atoms and hexyl chains influences its electron distribution and molecular interactions. In organic electronics, the compound’s ability to transport charge and emit light is attributed to its conjugated π-system and the interactions between its molecular orbitals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7-Bis(4-bromophenyl)-9-hexyl-9H-carbazole
- 2,7-Bis(4-bromophenyl)-9,9-dioctyl-9H-fluorene
- 2,7-Bis(4-bromophenyl)-9,9-diphenyl-9H-fluorene
Uniqueness
2,7-Bis(4-bromophenyl)-9,9-dihexyl-9H-fluorene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The hexyl chains enhance its solubility and processability, making it more suitable for certain applications compared to its analogs with different substituents.
Eigenschaften
CAS-Nummer |
419568-25-5 |
|---|---|
Molekularformel |
C37H40Br2 |
Molekulargewicht |
644.5 g/mol |
IUPAC-Name |
2,7-bis(4-bromophenyl)-9,9-dihexylfluorene |
InChI |
InChI=1S/C37H40Br2/c1-3-5-7-9-23-37(24-10-8-6-4-2)35-25-29(27-11-17-31(38)18-12-27)15-21-33(35)34-22-16-30(26-36(34)37)28-13-19-32(39)20-14-28/h11-22,25-26H,3-10,23-24H2,1-2H3 |
InChI-Schlüssel |
CUHLPNZUWGNLDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1(C2=C(C=CC(=C2)C3=CC=C(C=C3)Br)C4=C1C=C(C=C4)C5=CC=C(C=C5)Br)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


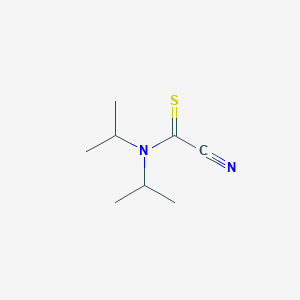


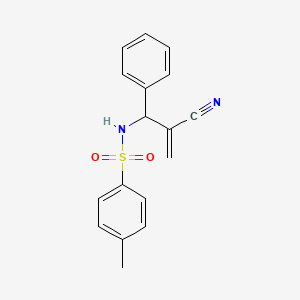
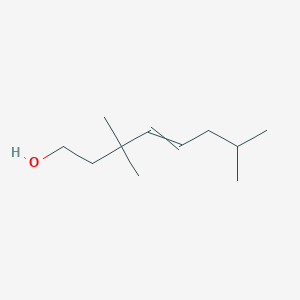

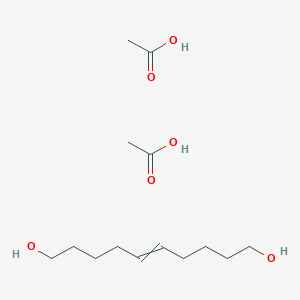
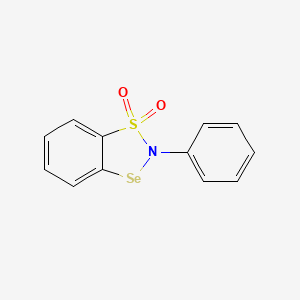
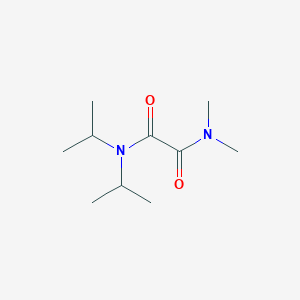
![(1R,2R)-1-N,2-N-bis[(1S)-1-phenylethyl]cyclohex-4-ene-1,2-diamine](/img/structure/B14258781.png)



![[2,3-Bis[3-(3-diphenoxyphosphanyloxypropoxy)propyl]phenyl] phosphite](/img/structure/B14258810.png)
